DHTA's primary function lies in its ability to chelate metal ions. Its structure features four carboxylic acid groups and two amine groups, forming a cage-like structure that can bind metal ions. This property makes DHTA a valuable tool in studying metal-ion interactions in biological systems and separation science []. Additionally, DHTA can complex with lanthanide ions, enhancing their luminescence properties. Lanthanide-DHTA complexes are employed in various research areas, including development of luminescent probes for bioassays and sensors [].
DHTA's metal chelating ability finds applications in biomedical research. It can be used to remove excess metal ions from biological samples or cell cultures, aiding in the study of metal-related diseases like iron overload []. Additionally, DHTA complexes with radioisotopes can be used in targeted radionuclide therapy for certain cancers [].
DHTA plays a role in environmental research by aiding in the analysis and remediation of metal contamination. It can be used to assess the bioavailability of metals in soils and sediments, helping understand their potential environmental impact []. Furthermore, DHTA can be utilized to remove heavy metals from wastewater streams, contributing to environmental cleanup efforts [].
1,6-Diaminohexane-N,N,N',N'-tetraacetic acid is a chelating agent with the molecular formula C₁₄H₂₄N₂O₈ and a molecular weight of approximately 348.35 g/mol. This compound features four acetic acid functional groups attached to a hexane backbone, along with two amine groups. The presence of these functional groups enables the compound to form stable complexes with various metal ions, making it useful in a range of applications, particularly in biochemistry and analytical chemistry. The compound is also known for its high solubility in water, which enhances its utility in various aqueous applications .
DHDTA's mechanism of action involves its ability to sequester metal ions. By binding to metal ions, DHDTA can remove them from solution or alter their interactions with other molecules []. This property is useful in proteomics for purifying proteins that interact with specific metal ions or studying the role of metal ions in protein function [].
These reactions highlight the versatility of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid in both synthetic and analytical chemistry .
The biological activity of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid is primarily linked to its ability to chelate metal ions. This property can influence various biological processes:
Research has indicated that this compound may also play a role in drug formulation by enhancing the solubility and bioavailability of certain therapeutic agents through complexation .
1,6-Diaminohexane-N,N,N',N'-tetraacetic acid can be synthesized through several methods:
These synthesis methods are typically performed under anhydrous conditions to prevent hydrolysis and ensure high yields of the desired product .
The applications of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid are diverse:
Interaction studies involving 1,6-diaminohexane-N,N,N',N'-tetraacetic acid focus on its chelation properties and biological interactions:
Several compounds exhibit similar properties to 1,6-diaminohexane-N,N,N',N'-tetraacetic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethylenediaminetetraacetic Acid | C₁₀H₁₅N₃O₈ | Widely used chelating agent; stronger metal binding capacity. |
Diethylenetriaminepentaacetic Acid | C₁₄H₂₃N₅O₈ | More functional groups; used for complexing heavy metals. |
Nitrilotriacetic Acid | C₆H₉N₃O₆ | Simpler structure; used primarily for chelation in analytical chemistry. |
The uniqueness of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid lies in its specific structure that allows for effective binding while maintaining high solubility and stability across various pH levels. Its distinct arrangement of functional groups enables it to form stable complexes with a wide range of metal ions compared to other similar compounds .
1,6-Diaminohexane-N,N,N',N'-tetraacetic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The compound’s structure features a hexane backbone (six-carbon chain) with two terminal amine groups, each substituted with two carboxymethyl (–CH₂COOH) groups. The IUPAC name is 2,2',2'',2'''-(Hexane-1,6-diylbis(azanetriyl))tetraacetic acid. This nomenclature reflects:
Alternative names include hexamethylenediaminetetraacetic acid (HDTA) and 1,6-hexanediamine-N,N,N',N'-tetraacetic acid. The CAS Registry Number, 1633-00-7, uniquely identifies the compound in chemical databases.
The molecular structure of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid (HDTA) comprises a flexible hexamethylene chain (–CH₂–₆–) flanked by two tertiary amine centers, each bonded to two carboxymethyl groups. Key structural features include:
Table 1: Key Structural Parameters of HDTA
Parameter | Value/Description | Source |
---|---|---|
Molecular Weight | 348.35 g/mol | |
Rotatable Bonds | 15 | |
Hydrogen Bond Donors | 4 (–OH groups) | |
Hydrogen Bond Acceptors | 8 (4 carbonyl O, 4 hydroxyl O) |
HDTA belongs to the aminopolycarboxylic acid (APCA) family, alongside ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). Structural comparisons reveal critical differences in backbone length, denticity, and metal-binding efficiency:
Table 2: Structural Comparison of HDTA, EDTA, and DTPA
Feature | HDTA | EDTA | DTPA |
---|---|---|---|
Backbone | Hexane (C₆) | Ethylene (C₂) | Diethylenetriamine |
Carboxylate Groups | 4 | 4 | 5 |
Amine Groups | 2 | 2 | 3 |
Denticity | 6–8 | 6 | 8 |
Molecular Formula | C₁₄H₂₄N₂O₈ | C₁₀H₁₆N₂O₈ | C₁₄H₂₃N₃O₁₀ |
Typical Metal Targets | Ca²⁺, Fe³⁺, Cu²⁺ | Ca²⁺, Mg²⁺, Fe³⁺ | Lanthanides, Actinides |
1,6-Diaminohexane-N,N,N',N'-tetraacetic acid, also known as hexamethylenediaminetetraacetic acid, is a versatile chelating agent with significant applications in analytical chemistry and metal ion sequestration [1] [2]. The compound features a hexamethylene chain connecting two nitrogen atoms, each substituted with two carboxymethyl groups, giving it excellent metal-binding properties [3]. Laboratory-scale synthesis of this compound can be achieved through two primary pathways: condensation reactions with chloroacetic acid and hydrogenation of adiponitrile precursors .
The most direct laboratory synthesis route for 1,6-diaminohexane-N,N,N',N'-tetraacetic acid involves the condensation reaction between hexamethylenediamine and chloroacetic acid under alkaline conditions [5]. This approach mirrors the synthesis pathway used for related chelating agents such as ethylenediaminetetraacetic acid, which was first described in 1935 by Ferdinand Münz [24].
The reaction mechanism proceeds through nucleophilic substitution, where the primary amine groups of hexamethylenediamine attack the electrophilic carbon adjacent to the chlorine atom in chloroacetic acid [29]. This results in the displacement of chloride ions and formation of carbon-nitrogen bonds [13]. The reaction can be represented as follows:
H₂N(CH₂)₆NH₂ + 4 ClCH₂COOH + 4 NaOH → (HOOCCH₂)₂N(CH₂)₆N(CH₂COOH)₂ + 4 NaCl + 4 H₂O [24] [29]
The laboratory protocol typically involves the following steps:
The reaction conditions significantly influence the yield and purity of the final product [29]. Table 1 presents the optimal reaction parameters for laboratory-scale synthesis via the condensation route.
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Temperature | 80-85°C | Higher temperatures accelerate reaction but may promote side reactions |
pH | 10-11 | Maintains amine nucleophilicity while preventing hydrolysis |
Reaction Time | 12-24 hours | Ensures complete substitution of all amine hydrogens |
Molar Ratio (Chloroacetic acid:Diamine) | 4:1 | Stoichiometric requirement for tetrasubstitution |
Solvent | Water | Environmentally friendly, dissolves both reactants |
The condensation reaction typically yields 1,6-diaminohexane-N,N,N',N'-tetraacetic acid with 75-85% efficiency on laboratory scale [31]. The primary challenges in this synthesis route include controlling the degree of substitution and minimizing side reactions [29] [31].
An alternative laboratory synthesis pathway involves the hydrogenation of adiponitrile to hexamethylenediamine, followed by condensation with chloroacetic acid [5] [11]. This multi-step approach begins with the preparation of the diamine backbone before introducing the carboxymethyl groups [16].
The hydrogenation of adiponitrile to hexamethylenediamine proceeds through the following reaction:
NC(CH₂)₄CN + 4 H₂ → H₂N(CH₂)₆NH₂ [5] [11]
This reaction requires careful control of conditions to prevent the formation of side products such as 1,2-diaminocyclohexane, hexamethyleneimine, and bis(hexamethylenetriamine) [5]. Laboratory-scale hydrogenation typically employs Raney nickel or supported nickel catalysts [11] [16].
The hydrogenation process involves several critical steps:
The hydrogenation step presents several challenges at laboratory scale, including the requirement for specialized high-pressure equipment and the handling of hydrogen gas [11]. However, this route offers advantages when starting from adiponitrile is more economical or when precise control over the diamine backbone is required [5] [11].
Research findings indicate that the hydrogenation pathway typically achieves 90-99% conversion of adiponitrile to hexamethylenediamine under optimized conditions [11] [16]. The subsequent condensation with chloroacetic acid follows similar efficiency patterns as the direct condensation route [24] [29].
The industrial production of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid requires scaling up laboratory protocols with modifications to ensure economic viability, consistent quality, and environmental sustainability [20] [30]. The two primary industrial routes mirror the laboratory-scale approaches but incorporate significant engineering adaptations [30].
Industrial manufacturing of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid demands efficient catalytic systems to maximize yield and minimize waste [11] [20]. The optimization focuses on two key areas: catalyst selection for adiponitrile hydrogenation and reaction conditions for the condensation process [16] [30].
For the hydrogenation pathway, industrial processes typically employ heterogeneous catalysts based on nickel, cobalt, or iron compounds [11] [16]. These catalysts are often modified to enhance selectivity and activity [27]. The industrial catalytic systems for adiponitrile hydrogenation include:
Research has demonstrated that highly dispersed Ni/SiO₂ catalysts prepared by direct reduction of Ni(NO₃)₂/SiO₂ can suppress undesired condensation reactions by promoting the hydrogenation of adsorbed imines [11]. This results in improved hydrogenation activity of 0.63 mol·kg₍cat₎⁻¹·min⁻¹ and primary amine selectivity of 94% when sodium hydroxide is added to the reactor [11].
Recent advancements include the development of NiCo-NC@BaO-MFC catalysts derived from zeolitic imidazolate framework-67, which achieve 98.6% adiponitrile conversion and 97.2% selectivity to hexamethylenediamine in alkali-free systems [27]. The synergistic effect between nickel and cobalt bimetals induces electron density growth on the nickel surface, improving catalytic activity [27].
For the condensation reaction pathway, industrial processes optimize the reaction conditions rather than employing catalysts [24] [31]. Key parameters include:
The industrial condensation process typically operates in batch or semi-batch mode, with reaction times of 12-24 hours [31]. The amino polycarboxylate chelating agents, including 1,6-diaminohexane-N,N,N',N'-tetraacetic acid, represent approximately 66.4% of the global chelating agents market, highlighting the industrial significance of these production processes [20].
The industrial production of 1,6-diaminohexane-N,N,N',N'-tetraacetic acid requires effective purification strategies to achieve the desired product quality [21] [23]. The purification process must remove unreacted starting materials, side products, and inorganic salts while maximizing yield [21] [28].
Common industrial purification techniques include:
Crystallization represents the most critical purification step in industrial production [21] [23]. The process typically involves dissolving the crude product in hot water, followed by controlled cooling to induce crystallization [21]. Research has shown that the crystallization conditions significantly impact product purity and crystal morphology [23].
Table 2 presents industrial crystallization parameters for 1,6-diaminohexane-N,N,N',N'-tetraacetic acid purification:
Parameter | Optimal Range | Effect on Product Quality |
---|---|---|
Dissolution Temperature | 40-50°C | Complete dissolution without degradation |
Cooling Rate | 0.5-1°C/min | Controlled crystal growth, improved purity |
Final Crystallization Temperature | 5-10°C | Maximizes yield while maintaining purity |
Stirring Rate | 100-200 rpm | Uniform crystal size distribution |
pH During Crystallization | 2-2.5 | Optimizes product solubility and impurity rejection |
The presence of chelating agents during crystallization can significantly impact the purification of inorganic salts and metal impurities [23]. Research has demonstrated that chelating agents effectively bind metal ions, preventing their incorporation into the crystal lattice [23].
Yield maximization in industrial production involves several strategies:
Through these combined approaches, industrial processes typically achieve overall yields of 75-85% for 1,6-diaminohexane-N,N,N',N'-tetraacetic acid production [31]. The final product typically meets purity specifications of >98%, with minimal residual metal content [3] [7].
Irritant